![molecular formula C19H20F3N7 B6458017 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2549018-35-9](/img/structure/B6458017.png)
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H20F3N7 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is 403.17322815 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold, present in this compound, has been explored as a potential target for cancer treatment. CDK2 (cyclin-dependent kinase 2) is a key player in cell cycle regulation, and inhibiting it selectively can hinder tumor cell growth. Researchers have designed and synthesized derivatives of this compound, demonstrating significant cytotoxic activity against various cancer cell lines (MCF-7, HCT-116, and HepG-2). Notably, compounds 14 and 15 exhibited the best cytotoxic activities .
Antimicrobial Properties
The pyrazolopyrimidine moiety is a common heterocycle nucleus with diverse medicinal applications. Some derivatives of this compound have shown promise as antimicrobial agents. Further studies are needed to explore their efficacy against specific pathogens .
Antidiabetic Potential
While not extensively studied, the pyrazolo[3,4-d]pyrimidine scaffold may hold potential in managing diabetes. Researchers have investigated related compounds for their antidiabetic effects, although more research is required to establish their clinical relevance .
Anti-Inflammatory Activity
The compound’s structure suggests possible anti-inflammatory properties. However, specific studies on its anti-inflammatory effects are scarce. Researchers could explore its impact on inflammatory pathways and cytokine production .
Neuroprotective Effects
Although not directly studied for neuroprotection, the pyrazoline derivatives (similar to the pyrazolopyrimidine scaffold) have been investigated for their neurotoxic potentials. Future research could explore whether this compound exhibits neuroprotective effects .
Antioxidant Activity
Given the presence of the pyrazolopyrimidine core, it’s worth investigating the compound’s antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases .
For more details, you can refer to the original research article here.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-12-24-16(19(20,21)22)11-17(25-12)27-6-8-28(9-7-27)18-15-10-14(13-2-3-13)26-29(15)5-4-23-18/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIRVRXJPCHOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.